2',3,3-Trimethylbutyrophenone
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Overview
Description
2’,3,3-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O It is a ketone derivative, characterized by the presence of a phenyl group attached to a butyrophenone backbone with three methyl groups at the 2’, 3, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: Benzene or substituted benzene, 2,3,3-trimethylbutyryl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2’,3,3-Trimethylbutyrophenone can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2’,3,3-Trimethylbutyrophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2’,3,3-Trimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2’,3,3-Trimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylbutane: A hydrocarbon with similar structural features but lacking the ketone functional group.
3,3-Dimethylbutyrophenone: A ketone with a similar backbone but different methyl group positioning.
2-Methyl-3-phenylpropanal: An aldehyde with a similar phenyl group but different functional group.
Uniqueness
2’,3,3-Trimethylbutyrophenone is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-7-5-6-8-11(10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMITUSFJYSOWOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642375 |
Source
|
Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-47-2 |
Source
|
Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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